ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a complex organic compound that features an indole moiety, a butanoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanoyl Group: The indole derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoyl-indole intermediate.
Formation of the Benzoate Ester: The final step involves the reaction of the butanoyl-indole intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanoyl group.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The butanoyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoate ester can influence its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[4-(1H-indol-3-yl)propanoyl]amino}benzoate: Similar structure but with a propanoyl group instead of a butanoyl group.
Ethyl 4-{[4-(1H-indol-3-yl)acetyl]amino}benzoate: Similar structure but with an acetyl group instead of a butanoyl group.
Uniqueness
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is unique due to the presence of the butanoyl group, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the butanoyl and benzoate groups provides a distinct set of properties that can be exploited in various applications .
Biological Activity
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate, a compound of significant interest in medicinal chemistry, has been studied for its biological activity, particularly regarding its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C21H21NO4 and a molecular weight of 349.39 g/mol. Its structure features an indole moiety linked to a benzoate group through a butanoyl chain, which is critical for its biological interactions.
1. Anti-Juvenile Hormone Activity
Recent studies have demonstrated that derivatives of this compound exhibit anti-juvenile hormone (anti-JH) properties. In experiments with silkworm larvae, certain derivatives induced precocious metamorphosis, suggesting their potential as insect growth regulators. Specifically, compounds with longer alkyl chains showed enhanced biological activity compared to shorter ones, indicating a structure-activity relationship (SAR) that merits further exploration .
2. Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. A study on ethyl 4-acetamido derivatives showed promising results against various pathogens, including influenza neuraminidase inhibitors. For instance, certain derivatives exhibited inhibition rates of up to 42% against influenza A neuraminidase at concentrations of 40 μg/mL . This suggests potential applications in antiviral therapies.
3. Inhibition of Plasmodium falciparum
The biological activity of related compounds against Plasmodium falciparum, the parasite responsible for malaria, has been investigated. Compounds designed to inhibit equilibrative nucleoside transporters (ENTs) were shown to have significant effects on parasite viability and growth. While specific data on this compound is limited, the structural similarities suggest potential for similar activity .
Case Study 1: Induction of Precocious Metamorphosis
In a controlled study with silkworm larvae, this compound was applied topically to allatectomized larvae. The results indicated that certain derivatives induced higher percentages of precocious metamorphosis at elevated doses compared to controls, highlighting their utility in pest management strategies .
Case Study 2: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral efficacy of ethyl 4-acetamido derivatives against influenza virus strains. The results demonstrated a clear dose-response relationship, with some compounds achieving significant inhibition rates against viral replication in vitro, suggesting their potential as therapeutic agents in treating viral infections .
Data Table
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24) |
InChI Key |
YLTVRMMASPHMTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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